5-Formylnicotinic acid
Overview
Description
5-Formylnicotinic acid, also known as CAS Number 893723-55-2, is a derivative of nicotinic acid, which is also known as vitamin B3. It has a linear formula of C7H5NO3 . The molecular weight of 5-Formylnicotinic acid is 151.12 .
Molecular Structure Analysis
The InChI code for 5-Formylnicotinic acid is 1S/C7H5NO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-4H,(H,10,11) and the InChI key is AXIRSRZETDXDQO-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the molecule using various software tools.Physical And Chemical Properties Analysis
5-Formylnicotinic acid is a solid substance . It should be stored in an inert atmosphere, preferably in a freezer, under -20C .Scientific Research Applications
Synthesis in Alkaloid Chemistry
5-Formylnicotinic acid has been used in the synthesis of various compounds. A notable example is its use in the synthesis of methyl 5-formylnicotinate, which was further reacted with alpha-cyanomethyltryptophol and acetone to create 3-methoxycarbonyl-2-piperideines. These compounds are important in the study of indole alkaloids, a class of compounds with significant biological activity (Wenkert, Dave, Dainis, & Reynolds, 1970).
Role in Epigenetics
5-Formylnicotinic acid derivatives, such as 5-formylcytosine and 5-formyluracil, play a critical role in epigenetic modifications. These modifications are pivotal in various biological processes including embryonic development, gene regulation, and disease onset, especially in cancer. Advanced detection techniques for these modifications are crucial for understanding their role in epigenetics and their potential as biomarkers in clinical diagnosis and treatment (Wang et al., 2019).
Photoelectrochemical Biosensors
5-Formylnicotinic acid derivatives have been used in the development of photoelectrochemical biosensors. These biosensors are designed for detecting low levels of epigenetic markers like 5-formylcytosine in DNA, which is crucial for understanding gene regulation and cellular differentiation in plants and mammals (Li et al., 2020).
Stability in DNA Modifications
Research has shown that derivatives like 5-formylcytosine can be stable DNA modifications in mammals, suggesting that they have functional roles beyond being intermediates in DNA demethylation. This stability points to the significance of these modifications in genomic studies and their potential impact on understanding genetic processes (Bachman et al., 2015).
Quantitative Sequencing
Advancements in sequencing techniques have utilized 5-formylnicotinic acid derivatives for the quantitative sequencing of modified nucleobases in DNA. This has enabled a deeper understanding of the genomic distribution and functional roles of these modifications in various biological processes (Booth et al., 2014).
Safety And Hazards
The safety information for 5-Formylnicotinic acid indicates that it has some hazards associated with it. The GHS pictograms indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
properties
IUPAC Name |
5-formylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIRSRZETDXDQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406281 | |
Record name | 5-FORMYLNICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formylnicotinic acid | |
CAS RN |
893723-55-2 | |
Record name | 5-FORMYLNICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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